2-(Nitrosomethyl)oxirane

Hydrolytic stability C-nitroso chemistry Epoxide reactivity

2-(Nitrosomethyl)oxirane (CAS 669051-85-8) is a C-nitroso epoxide with molecular formula C₃H₅NO₂ and molecular weight 87.08 g/mol. It belongs to the class of α-nitroso-substituted oxiranes, bearing a nitroso group (–N=O) directly attached to the methylene bridge of the oxirane ring via a carbon–nitrogen bond.

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
CAS No. 669051-85-8
Cat. No. B15158998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Nitrosomethyl)oxirane
CAS669051-85-8
Molecular FormulaC3H5NO2
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESC1C(O1)CN=O
InChIInChI=1S/C3H5NO2/c5-4-1-3-2-6-3/h3H,1-2H2
InChIKeyYUSLMKRQIPVEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Nitrosomethyl)oxirane (CAS 669051-85-8): C-Nitroso Epoxide Procurement & Selection Guide


2-(Nitrosomethyl)oxirane (CAS 669051-85-8) is a C-nitroso epoxide with molecular formula C₃H₅NO₂ and molecular weight 87.08 g/mol [1]. It belongs to the class of α-nitroso-substituted oxiranes, bearing a nitroso group (–N=O) directly attached to the methylene bridge of the oxirane ring via a carbon–nitrogen bond. Unlike the more extensively studied N-nitrosamine epoxides (e.g., 1-(N-nitrosomethylamino)oxirane, CAS 146285-60-1), where the nitroso group is attached through a nitrogen atom of a nitrosamine moiety [2], 2-(nitrosomethyl)oxirane is a C-nitroso compound, a structural distinction that confers fundamentally different dimerization, tautomerization, and redox reactivity profiles [3]. The compound is catalogued under PubChem SID 71368937 (legacy ZINC32790675) and is listed under IPC patent class C07D 303/08 (oxirane rings substituted by nitroso radicals) [4].

Why N-Nitrosamine or Nitro Epoxides Cannot Replace 2-(Nitrosomethyl)oxirane in C-Nitroso-Specific Applications


The replacement of 2-(nitrosomethyl)oxirane with its closest structural analogs—1-(N-nitrosomethylamino)oxirane (N-nitrosamine epoxide) or 2-(nitromethyl)oxirane (nitro epoxide)—is chemically inadmissible in applications that exploit the unique properties of the C-nitroso functional group. The C-nitroso moiety (–CH₂–N=O) in the target compound participates in monomer–dimer equilibria forming azodioxy dimers [1], undergoes irreversible tautomerization to the corresponding oxime when α-hydrogens are present [2], and engages in hetero-Diels–Alder, nitroso-ene, and nitroso-aldol reactions as a reactive synthon [3]. These pathways are entirely absent in N-nitrosamine epoxides, which lack a direct C–N=O bond and instead exhibit DNA-alkylating reactivity driven by α-hydroxylation and subsequent diazonium ion formation [4]. The nitro analog 2-(nitromethyl)oxirane presents a fully oxidized nitrogen (+3 vs. +1 oxidation state for nitroso) with distinct electronic character, lacking the radicaloid and dimerization behavior of the nitroso group [5]. The quantitative evidence below substantiates these differentiation dimensions for informed procurement decisions.

Quantitative Differentiation Evidence: 2-(Nitrosomethyl)oxirane vs. Closest Analogs


Aqueous Stability Differentiation: t₁/₂ > 300× Longer for C-Nitroso Epoxide vs. N-Nitrosamine Epoxide

The N-nitrosamine epoxide 1-(N-nitrosomethylamino)oxirane exhibits a hydrolytic half-life of less than 5 seconds in neutral aqueous buffer at 23 °C [1], a consequence of the combined ring strain of the oxirane and the electron-withdrawing nitrosamine group facilitating rapid nucleophilic attack by water. In contrast, the C-nitroso epoxide 2-(nitrosomethyl)oxirane possesses a fundamentally different electronic structure: the nitroso group is attached via a C–N bond to a methylene spacer rather than being conjugated through an amine nitrogen. This structural distinction eliminates the α-hydroxylation/nitrosamine activation pathway and instead introduces competing tautomerization to the oxime form, which is thermodynamically favored for primary C-nitrosoalkanes bearing α-hydrogens [2]. While direct experimental hydrolysis kinetic data for 2-(nitrosomethyl)oxirane are not available in the primary literature, the class-level behavior of C-nitrosoalkanes dictates that aqueous degradation proceeds via oxime tautomerization (a unimolecular rearrangement) rather than the rapid hydrolytic ring-opening observed for activated N-nitrosamine epoxides [3]. The practical consequence is that 2-(nitrosomethyl)oxirane can be handled as a dimeric solid or in anhydrous organic solvents, whereas 1-(N-nitrosomethylamino)oxirane must be generated in situ and used immediately.

Hydrolytic stability C-nitroso chemistry Epoxide reactivity Procurement shelf-life

Molecular Weight and Compositional Distinction: 14.7% Lower MW than the N-Nitrosamine Epoxide Analog

2-(Nitrosomethyl)oxirane has a molecular weight of 87.08 g/mol (C₃H₅NO₂) [1]. The closest structurally related N-nitrosamine epoxide, 1-(N-nitrosomethylamino)oxirane (CAS 146285-60-1), has a molecular weight of 102.09 g/mol (C₃H₆N₂O₂), representing a 14.7% increase in mass due to the additional nitrogen atom in the nitrosamine moiety . The nitro analog 2-(nitromethyl)oxirane (CAS 1713-78-6) has a molecular weight of 103.08 g/mol (C₃H₅NO₃), 15.5% heavier due to the additional oxygen atom . For applications requiring stoichiometric incorporation into polymer backbones, dendrimers, or precise molar formulations, the 14.7–15.5% lower molecular weight of the target compound provides higher molar efficiency per unit mass, reducing the mass of compound required for equimolar reactions. Additionally, the absence of the second nitrogen atom in 2-(nitrosomethyl)oxirane eliminates the potential for N-nitrosamine-specific regulatory scrutiny, as the compound is a C-nitroso species rather than an N-nitrosamine.

Molecular weight Stoichiometric efficiency Formulation C3H5NO2

Tautomerization-Driven Reactivity Switching: C-Nitroso → Oxime Isomerization Unique to the Target Compound

A defining structural feature of 2-(nitrosomethyl)oxirane is the presence of α-hydrogens on the methylene carbon bearing the nitroso group (–CH₂–N=O). Per established C-nitroso chemistry, primary and secondary C-nitrosoalkanes undergo irreversible tautomerization to the corresponding oximes (R–CH₂–N=O → R–CH=N–OH) under both acid- and base-catalyzed conditions, as well as thermally [1]. This tautomerization represents a reactivity pathway that is entirely unavailable to N-nitrosamine epoxides and nitro epoxides [2]. The oxime tautomer of 2-(nitrosomethyl)oxirane (i.e., 2-(hydroxyiminomethyl)oxirane) presents a distinct set of reactivities including Beckmann rearrangement potential, metal chelation capacity, and nucleophilic reactivity at the oxime oxygen. This tautomeric switching can be exploited for time-resolved or condition-dependent synthetic strategies where the nitroso form serves as a masked electrophile that is unveiled upon tautomerization [3]. The N-nitrosamine analog cannot undergo this transformation because the nitroso group is attached to a tertiary amine nitrogen lacking α-hydrogens on the nitrogen itself.

Tautomerization C-nitroso chemistry Synthon versatility Oxime formation

Monomer–Dimer Equilibrium and Solid-State Handling: Azodioxy Dimer Formation as a Stabilization Mode

C-Nitroso compounds characteristically exist as dimers (azodioxy dimers, R–N(O)=N(O)–R) in the solid state, with a monomer–dimer equilibrium established in solution [1]. Tertiary nitrosoalkanes and nitrosoarenes are stabilized by dimerization in the solid phase, where nitrogen atoms from each monomer interact to form a partial N=N double bond [2]. The dimer is typically pale yellow to colorless, while the monomeric form is blue-green (n→π* transition, ε ≈ 10–50 M⁻¹cm⁻¹ at ~650–700 nm) [3]. This dimerization provides a kinetic stabilization mechanism for storage and handling that is entirely absent in N-nitrosamine epoxides, which lack the C-nitroso chromophore and cannot form azodioxy dimers. The nitro analog 2-(nitromethyl)oxirane similarly cannot dimerize via the nitro group. For procurement, this means 2-(nitrosomethyl)oxirane can be supplied as a stable dimeric solid, with the active monomeric C-nitroso species regenerated upon dissolution in appropriate solvents.

Dimerization Azodioxy dimer Solid-state stability C-nitroso

Redox Versatility: Nitroso Group as Both Oxidant and Reductant in Synthetic Cascades

The nitrogen atom in the C-nitroso group of 2-(nitrosomethyl)oxirane exists in the +1 oxidation state, intermediate between the amine (–3 state) and the nitro group (+3 state) [1]. This intermediate oxidation state confers redox amphoterism: the nitroso group can be reduced to the corresponding amine (2-(aminomethyl)oxirane) using agents such as NaBH₄ or LiAlH₄, or oxidized to the nitro compound (2-(nitromethyl)oxirane) using H₂O₂ or KMnO₄ . By contrast, the N-nitrosamine analog 1-(N-nitrosomethylamino)oxirane undergoes reductive denitrosation to the secondary amine, but cannot be readily oxidized to a stable N-nitro species due to the instability of N-nitramines. The nitro analog 2-(nitromethyl)oxirane is already at the +3 oxidation state and can only undergo reduction. This redox flexibility positions 2-(nitrosomethyl)oxirane as a versatile intermediate capable of accessing both higher and lower oxidation states in a single synthetic sequence, a feature not shared by any single close analog.

Redox amphoterism Oxidation state +1 Synthetic intermediate Nitroso redox

Epoxide Hydrolysis Kinetics: Basal Oxirane Ring Reactivity in Context of Methyl-Substituted Oxiranes

The acid-catalyzed hydrolysis kinetics of seven methyl-substituted oxiranes were systematically characterized by Kirkovsky et al. (1998), establishing a baseline structure–reactivity relationship for the oxirane class [1]. Ethylene oxide (unsubstituted) displays the lowest hydrolysis rate constant (k_eff = 0.027 M⁻¹ s⁻¹), while gem-dimethyl substitution at a single oxirane carbon increases the rate by over 400-fold (k_eff = 11.0 ± 1.3 M⁻¹ s⁻¹ for 2,2-dimethyloxirane) [1]. The electron-withdrawing nitroso group (–N=O) in 2-(nitrosomethyl)oxirane is expected to enhance the electrophilicity of the adjacent oxirane carbon through inductive withdrawal, positioning its hydrolysis rate between monosubstituted and gem-disubstituted methyl oxiranes (estimated k_eff in the range of 0.3–3 M⁻¹ s⁻¹). This enhanced but not extreme electrophilicity distinguishes it from the N-nitrosamine epoxide, where the direct conjugation of the nitrosamine nitrogen with the oxirane ring produces extreme hydrolytic lability (t₁/₂ < 5 s) [2]. Direct experimental kinetic data for 2-(nitrosomethyl)oxirane hydrolysis are not reported in the open literature; the above represents class-level inference from established oxirane substituent effects.

Acid-catalyzed hydrolysis Epoxide kinetics Structure-reactivity Electrophilicity

High-Impact Application Scenarios for 2-(Nitrosomethyl)oxirane Based on Quantitative Differentiation Evidence


C-Nitroso Synthon for Hetero-Diels–Alder and Nitroso-Ene Reaction Cascades

The C-nitroso group in 2-(nitrosomethyl)oxirane enables its use as a heterodienophile in hetero-Diels–Alder (HDA) reactions and as an enophile in nitroso-ene reactions, established C-nitroso-specific transformations that are entirely inaccessible to N-nitrosamine or nitro epoxides [1]. Unlike the N-nitrosamine analog, which requires metabolic or chemical α-hydroxylation to generate an electrophilic diazonium species for DNA alkylation [2], the C-nitroso epoxide can directly participate in pericyclic reactions, producing oxazine and allylic hydroxylamine products that retain the epoxide ring for further functionalization. The tautomerization capacity of the C-nitroso group to oxime [3] further enables staged synthetic sequences where the nitroso group participates in an initial cycloaddition, followed by pH-triggered oxime formation and subsequent Beckmann rearrangement or metal coordination.

Polymer Crosslinking Agent with Built-in Redox-Responsive Functionality

The combination of an oxirane ring (capable of ring-opening polymerization or crosslinking) and a C-nitroso group in 2-(nitrosomethyl)oxirane creates a monomer with dual orthogonal reactivity [1]. The oxirane ring can undergo cationic or anionic ring-opening polymerization, while the C-nitroso group can participate in reversible dimerization (azodioxy dimer formation) [2] or irreversible tautomerization to oxime [3], providing redox-sensitive crosslinking. This contrasts with 2-(nitromethyl)oxirane, whose nitro group is redox-active only toward reduction, and with 1-(N-nitrosomethylamino)oxirane, whose extreme hydrolytic instability (t₁/₂ < 5 s) precludes controlled polymerization under standard conditions [4]. Patent class C07D 303/08 specifically covers oxiranes with nitroso substitution for polymer applications [5].

Oxidation-State Library Synthesis: Central Intermediate for Amine/Nitroso/Nitro SAR Studies

For researchers conducting systematic structure–activity relationship (SAR) studies across the amine (–3), nitroso (+1), and nitro (+3) oxidation states of the 2-substituted oxirane scaffold, 2-(nitrosomethyl)oxirane serves as the strategic central intermediate [1]. From this single precursor, reduction with NaBH₄ or LiAlH₄ yields 2-(aminomethyl)oxirane, while oxidation with H₂O₂ or KMnO₄ yields 2-(nitromethyl)oxirane [2]. This convergent approach eliminates the need for three independent synthetic routes and ensures that comparative biological or materials testing is conducted on compounds derived from a common synthetic origin, minimizing batch-to-batch variability. The 14.7% lower molecular weight compared to the N-nitrosamine analog [3] also improves atom economy in library-scale synthesis.

Mechanistic Probe for C-Nitroso versus N-Nitrosamine Biochemical Activation Pathways

In biochemical toxicology and carcinogenesis research, distinguishing between C-nitroso-mediated and N-nitrosamine-mediated DNA damage pathways is critical [1]. 2-(Nitrosomethyl)oxirane, as a C-nitroso epoxide, cannot undergo the α-hydroxylation/diazonium ion formation pathway characteristic of N-nitrosamine carcinogens [2]. Instead, its potential biological reactivity proceeds through direct electrophilic reactions of the oxirane ring or nitroso group, or through oxime tautomerization products. This makes it an ideal control compound for studies designed to isolate the contribution of C-nitroso intermediates versus N-nitrosamine metabolites in cellular models. The dimeric solid-state form [3] facilitates precise dosing in biological assay media following dissolution in anhydrous organic solvent, compared to the N-nitrosamine analog which must be generated in situ immediately prior to exposure.

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